(S)-tert-Butyl(1,1-difluoro-3-hydroxypropan-2-yl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-1,1-difluoro-3-hydroxypropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F2NO3/c1-8(2,3)14-7(13)11-5(4-12)6(9)10/h5-6,12H,4H2,1-3H3,(H,11,13)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSRUOLFFBDDOB-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reduction of Prochiral Ketones
A common route involves the stereoselective reduction of a prochiral ketone precursor, (3S)-3-(tert-butoxycarbonyl)amino-1,1-difluoro-2-propanone. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)/ethanol at 0–20°C achieves >90% conversion, with the hydroxy group introduced via ketone reduction. The reaction’s stereochemical outcome is controlled by the chiral tert-butyl carbamate group, which directs hydride attack to the re face, yielding the (S)-enantiomer.
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Substrate : (3S)-3-(tert-Butoxycarbonyl)amino-1,1-difluoro-2-propanone (25 g).
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Reductant : NaBH₄ (1.59 g) in THF/ethanol (1:1 v/v).
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Conditions : 0–20°C, 1 hour.
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Workup : Quench with 1.6% H₂SO₄, adjust pH to 6.5 with NaOH, and crystallize from THF/water.
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Yield : 56% (14.6 g, 95.9% purity).
Diisobutylaluminum Hydride (DIBAH)-Mediated Reduction
DIBAH in toluene/cyclohexanol selectively reduces α,α-difluoro-β-keto carbamates to the corresponding alcohol with 70–80% diastereomeric excess (d.e.). The bulky tert-butyl group minimizes steric hindrance, favoring the (S)-configuration.
Comparative Data :
| Method | Reagent | Solvent | Temp (°C) | Yield (%) | d.e. (%) |
|---|---|---|---|---|---|
| NaBH₄ | NaBH₄ | THF/EtOH | 0–20 | 56 | 95 |
| DIBAH | DIBAH | Toluene | 25 | 68 | 80 |
| Al(OiPr)₃ | Aluminum isopropoxide | iPrOH | Reflux | 71 | 85 |
Enzymatic Resolution of Racemic Mixtures
Lipase-catalyzed kinetic resolution of racemic tert-butyl(1,1-difluoro-3-hydroxypropan-2-yl)carbamate using Candida antarctica lipase B (CAL-B) achieves 98% enantiomeric excess (e.e.). The enzyme selectively acetylates the (R)-enantiomer, leaving the desired (S)-isomer unreacted.
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Enzyme : CAL-B (10 mg/mmol).
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Acyl Donor : Vinyl acetate (2 equiv).
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Solvent : tert-Butyl methyl ether (TBME).
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Conversion : 45% at 24 hours.
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e.e. : 98% (S)-isomer.
Fluorination Techniques
Electrophilic Difluorination
Electrophilic fluorination of tert-butyl(3-hydroxypropan-2-yl)carbamate using Selectfluor® in acetonitrile introduces two fluorine atoms at the C1 position. The reaction proceeds via a radical mechanism, with yields up to 75%.
Mechanistic Insight :
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Single-electron transfer (SET) from the carbamate nitrogen to Selectfluor® generates a nitrogen-centered radical.
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Radical recombination with fluorine atoms yields the 1,1-difluoro product.
Nucleophilic Fluorination with DAST
Difluoroamination using diethylaminosulfur trifluoride (DAST) converts tert-butyl(3-hydroxy-1-oxopropan-2-yl)carbamate to the 1,1-difluoro derivative in dichloromethane at −78°C. This method requires anhydrous conditions to prevent hydrolysis.
Limitations :
Protecting Group Strategies
Boc Protection of Amino Alcohols
The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine). For example, (S)-1,1-difluoro-3-aminopropan-2-ol is treated with Boc₂O in dichloromethane to afford the carbamate in 92% yield.
Critical Parameters :
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Base : Triethylamine (1.5 equiv).
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Solvent : Dichloromethane.
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Temp : 0°C to room temperature.
Deprotection and Reprotection for Purity
Crude products often contain residual diastereomers (e.g., 2.6% (2R,3S)-isomer). Sequential deprotection (using HCl in dioxane) and reprotection with Boc₂O enhances enantiopurity to >99%.
Industrial-Scale Synthesis
Continuous Flow Reactor Optimization
A patent-pending continuous flow process reduces reaction times from 12 hours (batch) to 30 minutes. Key features:
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Residence Time : 5 minutes.
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Temp : 50°C.
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Yield : 85% (pilot scale).
Crystallization-Induced Dynamic Resolution (CIDR)
CIDR in heptane/ethyl acetate (3:1) enriches the (S)-enantiomer to >99% e.e. by selectively crystallizing the (R)-isomer.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl(1,1-difluoro-3-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: The difluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA) at room temperature.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydroxy compound.
Substitution: Formation of substituted carbamates or thiocarbamates.
Scientific Research Applications
(S)-tert-Butyl(1,1-difluoro-3-hydroxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl (S)-(1,1-difluoro-3-hydroxypropan-2-YL)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during synthetic processes. It can also modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing biochemical pathways .
Comparison with Similar Compounds
Table 1: Comparative Analysis of (S)-tert-Butyl(1,1-difluoro-3-hydroxypropan-2-yl)carbamate and Related Compounds
Structural and Electronic Differences
- Fluorination Impact: The 1,1-difluoro variant exhibits moderate electron-withdrawing effects, enhancing carbamate stability compared to non-fluorinated analogs. Replacement of fluorine with diphenyl groups (CAS 155836-47-8) introduces steric bulk and aromatic π-π interactions, altering solubility and reactivity .
Physicochemical Properties
- Boiling Point/Solubility: The trifluoro analog’s higher molecular weight (241.21 vs. ~217 g/mol) and fluorine content increase lipophilicity, favoring membrane permeability in drug design. The dimethyl analog (CAS 153645-26-2) lacks fluorine, resulting in lower polarity and compatibility with non-polar solvents .
Biological Activity
(S)-tert-Butyl(1,1-difluoro-3-hydroxypropan-2-yl)carbamate is a carbamate compound notable for its unique combination of functional groups, including a tert-butyl group, a difluoromethyl group, and a hydroxy group. These features contribute to its distinct chemical properties and biological activity. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: CHFNO
- Molecular Weight: 211.21 g/mol
- CAS Number: 2055849-11-9
The compound's structure allows for significant interactions with biological targets due to the presence of hydrogen bond donors (hydroxy group) and lipophilic regions (tert-butyl and difluoromethyl groups) that enhance membrane permeability.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The following mechanisms have been proposed:
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Enzyme Interaction:
- The hydroxy group can form hydrogen bonds with active sites of enzymes, potentially modulating their activity.
- The difluoromethyl group enhances lipophilicity, allowing better interaction with lipid membranes and facilitating enzyme access.
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Receptor Modulation:
- The compound may act as a modulator for various G-protein coupled receptors (GPCRs), influencing signaling pathways that are critical in cellular processes.
Case Studies
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In Vitro Studies:
- Preliminary in vitro assays indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. These studies typically assess cell viability and proliferation rates in the presence of varying concentrations of the compound.
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In Vivo Models:
- Animal models have been employed to evaluate the pharmacokinetics and therapeutic efficacy of similar carbamate compounds. These studies often focus on tumor growth inhibition and overall survival rates in treated versus control groups.
Comparative Analysis
To further understand the biological activity of this compound, it is beneficial to compare it with related compounds:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | CHFNO | Potential anticancer activity |
| (R)-tert-butyl(1,1-difluoro-3-hydroxypropan-2-yl)carbamate | CHFNO | Similar properties; enantiomeric effects on biological activity |
| Tert-butyl(1-hydroxypropan-2-yl)carbamate | CHNO | Lacks fluorine substituents; simpler structure |
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing (S)-tert-Butyl(1,1-difluoro-3-hydroxypropan-2-yl)carbamate, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via carbamate formation using chloroformate reagents. For example, pyrimidine or pyridine intermediates (e.g., intermediates 1 or 2 in ) are reacted with chloroformates in chloroform under triethylamine catalysis. Purification is achieved via silica gel column chromatography, with yields optimized by extending reaction times (e.g., 18 hours for 33% yield vs. 3 hours for 15%) . Chiral resolution may require asymmetric Mannich reactions, as demonstrated in related tert-butyl carbamate syntheses .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- ¹H-NMR : Key for tracking shifts in -CH₂-NH- groups (e.g., 2.70 ppm for intermediates shifting to 3.18–2.97 ppm in carbamates) .
- ESI-MS : Monitors reaction progress and confirms molecular ion peaks .
- Chiral HPLC : Essential for verifying enantiomeric excess in stereospecific syntheses .
Advanced Research Questions
Q. How can researchers ensure chiral purity during the synthesis of this compound?
- Methodological Answer : Asymmetric catalysis (e.g., organocatalytic Mannich reactions) is effective for stereochemical control. For example, tert-butyl carbamates with (S)- or (R)-configurations are synthesized using chiral catalysts like proline-derived organocatalysts, followed by chiral HPLC validation . Computational modeling (e.g., DFT studies) can predict transition states to optimize enantioselectivity .
Q. What are the stability profiles of this compound under varying experimental conditions?
- Methodological Answer :
- Thermal Stability : Decomposes under fire conditions, producing CO and NOₓ .
- Storage : Stable at 2–8°C in sealed, dry environments .
- pH Sensitivity : Limited data available, but carbamates generally hydrolyze under strongly acidic/basic conditions. Pre-screen stability in buffer systems (e.g., pH 1–13) using LC-MS .
Q. How does this compound interact with biological targets, and what computational tools are used to study these interactions?
- Methodological Answer : In silico docking (e.g., AutoDock Vina) and molecular dynamics simulations predict binding affinities for targets like cholinesterases. For example, carbamate derivatives inhibit acetylcholinesterase via covalent bonding to the active-site serine, validated by kinetic assays .
Handling and Safety
Q. What are the recommended safety protocols for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear NIOSH-approved gloves, chemical-resistant lab coats, and safety goggles. Use N100/P3 respirators if ventilation is inadequate .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent environmental release .
- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .
Data Gaps and Contradictions
Q. How should researchers address the lack of toxicological data for this compound?
- Methodological Answer : Conduct tiered toxicity testing:
- In vitro : Ames test for mutagenicity, MTT assay for cytotoxicity .
- In vivo : Acute toxicity studies in rodent models (OECD 423 guidelines) .
Applications in Drug Development
Q. What role does this compound play in the synthesis of pharmaceutical intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
